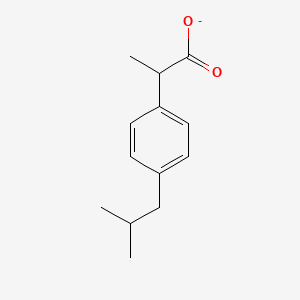

Ibuprofen(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ibuprofen(1-) is the anionic form of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). It is commonly employed to alleviate pain, reduce fever, and diminish inflammation. The compound is derived from propionic acid and is known for its effectiveness in treating conditions such as arthritis, menstrual pain, and other minor aches and pains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibuprofen can be synthesized through several methods, with the most notable being the Boots process and the Boots-Hoechst-Celanese (BHC) process. Both methods start with isobutylbenzene as the primary raw material .

-

Boots Process

Step 1: Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of aluminum chloride to form 4-isobutylacetophenone.

Step 2: Reduction of 4-isobutylacetophenone to 4-isobutylphenyl ethanol using hydrogen and a palladium catalyst.

Step 3: Oxidation of 4-isobutylphenyl ethanol to ibuprofen using potassium permanganate.

-

BHC Process

Step 2: Hydrolysis of 4-isobutylacetophenone to 4-isobutylphenyl acetic acid.

Step 3: Oxidation of 4-isobutylphenyl acetic acid to ibuprofen using potassium permanganate.

Industrial Production Methods

Industrial production of ibuprofen typically follows the BHC process due to its higher yield and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ibuprofen(1-) undergoes various chemical reactions, including:

Oxidation: Ibuprofen can be oxidized to form hydroxyibuprofen and carboxyibuprofen.

Reduction: Reduction of ibuprofen can yield isobutylphenyl ethanol.

Substitution: Ibuprofen can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Aluminum chloride as a catalyst in Friedel-Crafts acylation.

Major Products

Oxidation: Hydroxyibuprofen, carboxyibuprofen.

Reduction: Isobutylphenyl ethanol.

Substitution: 4-isobutylacetophenone.

Scientific Research Applications

Ibuprofen(1-) has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of NSAID synthesis and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Extensively studied for its therapeutic effects, pharmacokinetics, and potential side effects.

Industry: Used in the development of new drug formulations and delivery systems .

Mechanism of Action

Ibuprofen(1-) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s antipyretic effects are thought to arise from its action on the hypothalamus, leading to increased peripheral blood flow and heat dissipation .

Comparison with Similar Compounds

Ibuprofen(1-) is often compared with other NSAIDs such as aspirin, naproxen, and diclofenac. While all these compounds share similar anti-inflammatory and analgesic properties, ibuprofen is unique in its balance of efficacy and safety. It has a lower risk of gastrointestinal side effects compared to aspirin and is more effective in reducing inflammation than acetaminophen .

Similar Compounds

Aspirin: Acetylsalicylic acid, known for its antiplatelet effects.

Naproxen: Another propionic acid derivative with a longer half-life.

Diclofenac: Known for its potent anti-inflammatory effects but higher risk of cardiovascular side effects

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17O2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B10787012.png)

![1-(3-{3-[(Z)-2-[3-(pyrrolidine-1-carbonyl)phenyl]diazen-1-yl]phenoxy}propyl)piperidine](/img/structure/B10787013.png)

![(1R,2S,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787021.png)

![(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine](/img/structure/B10787029.png)

![5-[(3-Chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10787035.png)

![N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10787063.png)

![(3E)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B10787106.png)

![2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl-d4)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine Maleic Acid Salt](/img/structure/B10787111.png)